molecular formula C8H9BrN2O B11878358 (1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol CAS No. 1447606-33-8

(1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol

Cat. No.: B11878358
CAS No.: 1447606-33-8
M. Wt: 229.07 g/mol
InChI Key: OLNMYWULDUHBLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol: is a chemical compound with the molecular formula C8H9BrN2O It is characterized by the presence of a bromopyrazine ring attached to a cyclopropylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol typically involves the reaction of 5-bromopyrazine with cyclopropylmethanol under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.

Major Products Formed

    Oxidation: Formation of (1-(5-Bromopyrazin-2-YL)cyclopropyl)aldehyde or (1-(5-Bromopyrazin-2-YL)cyclopropyl)carboxylic acid.

    Reduction: Formation of (1-(5-Hydroxypyrazin-2-YL)cyclopropyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol involves its interaction with specific molecular targets. The bromopyrazine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopropylmethanol moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-(5-Chloropyrazin-2-YL)cyclopropyl)methanol
  • (1-(5-Fluoropyrazin-2-YL)cyclopropyl)methanol
  • (1-(5-Iodopyrazin-2-YL)cyclopropyl)methanol

Uniqueness

(1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its halogenated analogs

Biological Activity

(1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol, with the chemical formula C₈H₉BrN₂O, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer effects, antimicrobial activity, and mechanisms of action, supported by relevant data and research findings.

  • Molecular Formula: C₈H₉BrN₂O
  • Molecular Weight: 216.07 g/mol
  • CAS Number: 71743193
  • IUPAC Name: this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of this compound

Cell Line TypeIC50 (µM)
MCF-729.10 ± 0.18
HeLa32.84 ± 0.02
Jurkat41.07 ± 0.11
NIH-3T395.20 ± 0.12

The compound exhibited promising cytotoxicity against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific enzymes and disruption of cellular processes critical for cancer cell survival. Preliminary studies suggest that it may interact with molecular targets involved in the DNA damage response, leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. The structural characteristics of the bromopyrazine moiety may contribute to its ability to inhibit microbial growth.

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

These results indicate that this compound could be a candidate for further development as an antimicrobial agent .

Case Studies

A notable study focused on the synthesis and biological evaluation of derivatives based on the pyrazine scaffold, including this compound. The research utilized computational methods to optimize the structure for enhanced biological activity, demonstrating significant improvements in potency against cancer cell lines compared to earlier compounds .

Properties

CAS No.

1447606-33-8

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

[1-(5-bromopyrazin-2-yl)cyclopropyl]methanol

InChI

InChI=1S/C8H9BrN2O/c9-7-4-10-6(3-11-7)8(5-12)1-2-8/h3-4,12H,1-2,5H2

InChI Key

OLNMYWULDUHBLL-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CO)C2=CN=C(C=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.